1-((sec-Butylamino)methyl)cyclohexan-1-ol
Overview
Description
1-((sec-Butylamino)methyl)cyclohexan-1-ol is a useful research compound. Its molecular formula is C11H23NO and its molecular weight is 185.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Environmental Applications and Solvent Recovery
Cyclohexane and sec-butyl alcohol, components related to 1-((sec-Butylamino)methyl)cyclohexan-1-ol, are pivotal in the pharmaceutical and chemical industries. Their separation from azeotropic mixtures is crucial for environmental safety, solvent recycling, and sustainable development. Innovative approaches like thermal coupling extractive distillation combined with heat pumps have shown promise in improving thermoeconomic and environmental performance, thus providing a path for enhanced separation and recovery of valuable organics in an energy-efficient manner (Zhu et al., 2021).
Catalysis and Synthesis
The compound plays a role in asymmetric catalysis, particularly in the enantioselective phenylation of cis-cyclohexan-1,2-diol, demonstrating its utility in producing optically active compounds. This application is significant in synthesizing compounds with specific chirality, a property crucial in many pharmaceuticals (Brunner et al., 1986).
Polymerization and Materials Science
In materials science, sec-butyllithium, a related reagent, is used in the polymerization process. However, its reaction with m-diisopropenylbenzene has been found not to yield the diadduct quantitatively, suggesting limitations in its use as a difunctional initiator for anionic polymerization. This insight is crucial for developing new polymerization methods and improving existing ones (Cameron & Buchan, 1979).
Drug Synthesis and Medicinal Chemistry
The synthesis of novel compounds like α-aminophosphonates, which contain sterically hindered phenol fragments, demonstrates the utility of related amines in medicinal chemistry. These compounds, synthesized from reactions with aliphatic amines, offer potential in developing new pharmaceuticals (Gibadullina et al., 2013).
Chemical Reactions and Mechanisms
The intramolecular cyclization of 3,4-epoxy-alcohols to form oxetans, involving compounds structurally similar to this compound, highlights the chemical's role in understanding reaction mechanisms and synthetic pathways in organic chemistry (Murai et al., 1976).
Properties
IUPAC Name |
1-[(butan-2-ylamino)methyl]cyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO/c1-3-10(2)12-9-11(13)7-5-4-6-8-11/h10,12-13H,3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKXCXZSODWTLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1(CCCCC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.